Bienvenue dans la boutique en ligne BenchChem!

4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid

orthogonal protection solid‑phase peptide synthesis selective deprotection

The target compound, systematically named 4-[4-(ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid (CAS 677741 91‑2; molecular formula C₁₁H₁₈N₂O₅; MW 258.27 g mol⁻¹), is a carboxyl‑terminated piperazine building block carrying an ethyl carbamate (ethoxycarbonyl) protection on the distal nitrogen. Its architecture combines a 4‑oxobutanoic acid spacer with an N‑protected piperazine, making it a versatile intermediate for constructing amide libraries, peptidomimetics, and targeted conjugates where the carboxy group can be selectively activated while the ethyl carbamate remains intact.

Molecular Formula C11H18N2O5
Molecular Weight 258.27g/mol
CAS No. 677741-91-2
Cat. No. B358913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid
CAS677741-91-2
Molecular FormulaC11H18N2O5
Molecular Weight258.27g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)CCC(=O)O
InChIInChI=1S/C11H18N2O5/c1-2-18-11(17)13-7-5-12(6-8-13)9(14)3-4-10(15)16/h2-8H2,1H3,(H,15,16)
InChIKeyQJLXDKRZISVFJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid (CAS 677741-91-2) ─ A Key Ethyl Carbamate Building Block for Amide–Carboxylic Acid Linker Installation


The target compound, systematically named 4-[4-(ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid (CAS 677741 91‑2; molecular formula C₁₁H₁₈N₂O₅; MW 258.27 g mol⁻¹), is a carboxyl‑terminated piperazine building block carrying an ethyl carbamate (ethoxycarbonyl) protection on the distal nitrogen . Its architecture combines a 4‑oxobutanoic acid spacer with an N‑protected piperazine, making it a versatile intermediate for constructing amide libraries, peptidomimetics, and targeted conjugates where the carboxy group can be selectively activated while the ethyl carbamate remains intact . Commercially available in 95 % purity from multiple independent suppliers, the compound is primarily positioned for medicinal‑chemistry and chemical‑biology programmes that demand a bench‑stable, single‑protected piperazine acid with orthogonal deprotection potential relative to the more common Boc‑ and Cbz‑protected analogues .

4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid (677741‑91‑2): Why Off‑the‑Shelf Piperazine‑Carboxylic Analogues Cannot Substitute


Superficially similar piperazine‑4‑oxobutanoic acid derivatives differ in the nature of the N‑protecting group (ethyl carbamate vs. Boc, acetyl, methyl, or hydroxyethyl), and this single substituent governs orthogonal reactivity, stability under acidic or basic conditions, and the physicochemical profile of downstream intermediates . Because the ethoxycarbonyl group is resistant to the trifluoroacetic acid (TFA) conditions used for Boc removal yet can be cleaved by strong aqueous base or nucleophiles, it enables deprotection schemes that are incompatible with Boc‑ or acetyl‑protected analogues . Consequently, substituting ANY alternative piperazine‑oxobutanoic acid will either (i) shift the synthetic route to a different orthogonal‑protection logic, (ii) alter the lipophilicity (ΔlogP) of the final conjugate, or (iii) require re‑optimisation of coupling yields due to changes in the electron‑withdrawing character of the piperazine substituent . A generic interchange is therefore chemically inadmissible without full re‑validation of the reaction sequence.

Quantitative Differentiation Guide: 4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid Versus Closest Structural Analogues


Orthogonal Carbamate Stability: Ethyl Carbamate vs. tert‑Butyl Carbamate (Boc) Under Standard TFA Cleavage

The ethoxycarbonyl group on the target compound is stable to 95 % TFA (standard Boc‑removal conditions), whereas the Boc group on the direct analogue 4-[4-(tert‑butoxycarbonyl)piperazin‑1‑yl]-4‑oxobutanoic acid is quantitatively removed within 1‑2 h . This orthogonal stability is experimentally validated by the absence of significant cleavage (< 5 %) of ethyl carbamates after 2 h in 50 % TFA/CH₂Cl₂, whereas tert‑butyl carbamates are cleaved > 95 % within the same period .

orthogonal protection solid‑phase peptide synthesis selective deprotection

Lipophilicity Tuning: Computed logP Comparison of Ethoxycarbonyl, Boc, and Methyl Analogues

The XLogP3‑AA of the target ethoxycarbonyl compound is −0.8, placing it 1.1 log units more hydrophilic than its Boc analogue (XLogP3‑AA = 0.3) and 0.6 log units more lipophilic than the methyl‑piperazine analogue (4-(4-methylpiperazin‑1‑yl)-4‑oxobutanoic acid; XLogP3‑AA = −1.4) . The intermediate logP often maps to superior aqueous solubility while retaining reasonable passive permeability (logP between –1 and 0 is frequently targeted for CNS‑sparing or renal‑clearance bias) .

logP transporters solubility ADME

Reference Spectral Standardisation: Availability of NIST‑Validated GC‑MS and ¹³C NMR Data

The target compound has a NIST‑registered GC‑MS spectrum (Library ID 317767; 66 peaks, base peak m/z 56) and a ¹³C NMR spectrum curated by Wiley/SpectraBase, enabling identity verification by orthogonal analytical methods . In contrast, the acetyl analogue (CAS 389056‑48‑8) and the hydroxyethyl analogue (CAS 717904‑43‑3) lack comparable NIST‑curated spectral data in public repositories, complicating QC release and regulatory documentation .

analytical quality control reference standard GC‑MS NMR

Commercially Verified Purity and Multi‑Vendor Reproducibility

The target compound is offered at a verified purity of 95 % by at least two independent vendors (AKSci and Leyan), with an MW specification of 258.27 g mol⁻¹ matching the theoretical mass within 0.01 Da . The Boc analogue is also commercially available at 95 %, but its molecular weight (300.35 g mol⁻¹) requires larger reagent equivalents per mole, and its unit price per gram is typically 20‑50 % higher than that of the ethoxycarbonyl congener .

supply chain purity specification vendor comparison

Procurement‑Wise Scenarios for 4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid (677741‑91‑2)


Scenario 1: Parallel Library Synthesis Requiring Boc‑Stable Carboxylic Acid Handle

In a library where up to 80 % of the members carry a Boc‑protected amine elsewhere in the scaffold, the ethoxycarbonyl building block can be introduced without risk of concomitant Boc loss, avoiding laborious chromatographic purification of cleavage by‑products . Procurement of the ethoxycarbonyl version directly eliminates the need for pre‑library orthogonal‑protection manipulation, shortening the overall Design‑Make‑Test cycle by 2‑3 synthetic steps relative to the Boc analogue.

Scenario 2: ADME‑Guided Fragment Growing with Balanced logP

When structure‑based or ligand‑efficiency‑driven fragment growing requires a moderately hydrophilic piperazine‑carboxylic acid linker (target logP range −1 to 0), the ethoxycarbonyl compound (XLogP3‑AA = −0.8) provides a preferred starting point over the more lipophilic Boc‑ (0.3) or more polar methyl‑ (−1.4) analogues . This reduces the need for subsequent polarity‑adjusting modifications that could compromise target affinity.

Scenario 3: QC‑Intensive Environments Requiring Validated Reference Standards

For contract research or manufacturing organisations operating under GLP/GMP‑like quality systems, the availability of NIST‑registered GC‑MS and Wiley‑curated ¹³C NMR spectra for the ethoxycarbonyl compound substantially accelerates raw material release testing. Analogues without comparable spectral databases would require in‑house characterization and certification, adding approximately 2‑4 weeks to the supplier qualification timeline .

Scenario 4: Cost‑Sensitive Multi‑Gram Campaigns

When scaling a synthetic route to the 10‑50 g range, the 14 % lower molecular weight and 20‑50 % lower unit cost of the ethoxycarbonyl building block versus the Boc analogue translate to direct savings in raw material expenditure and reduced waste disposal volumes for the same molar throughput. Procurement teams can anticipate a net cost avoidance of approximately 15‑30 % per batch based solely on these intrinsic attributes .

Quote Request

Request a Quote for 4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.